Computational Prediction of Nrf2 Target Engagement vs. Class-Leading Inhibitors
A computational molecular interaction analysis predicts that 1,4-diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole acts as a direct inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2) protein. This is based on a significant p-value (4.75 × 10⁻¹²) and a negative fold-change (-0.28) in a molecular expression atlas, indicating strong statistical association with Nrf2 modulation [1]. This target engagement profile serves as a baseline differentiating it from other 1,4-diphenyl-1,2,3-triazoles that may lack this specific pyrrole substitution. For context, other potent inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) from the same chemical class have achieved single-digit nanomolar binding affinities (e.g., a K_D of 3.59 nM reported for a lead compound), setting a benchmark for the scaffold's potential [2].
| Evidence Dimension | Computationally predicted target engagement (Nrf2) |
|---|---|
| Target Compound Data | p-value: 4.75E-12; Fold-Change: -0.28 |
| Comparator Or Baseline | Class-leading Keap1-Nrf2 PPI inhibitors (e.g., compound 2), exhibiting binding affinity (K_D) of 3.59 nM in biochemical assays [2]. |
| Quantified Difference | The target compound shows a strong computational link to Nrf2, a target for which the 1,4-diphenyl-1,2,3-triazole scaffold has validated, high-potency inhibitors. The precise difference in binding affinity is not yet quantified for the target compound. |
| Conditions | DrugMap Molecular Expression Atlas (MEA) analysis (in silico) |
Why This Matters
This provides a data-driven rationale for prioritizing this specific pyrrole-substituted variant in Nrf2-focused research, distinguishing it from other triazoles, though its exact binding potency requires experimental validation.
- [1] DrugMap. (n.d.). Details of the Drug for CAS 2548989-45-1. View Source
- [2] Lee, S., & Hu, L. (2020). Nrf2 activation through the inhibition of Keap1–Nrf2 protein–protein interaction. Medicinal Research Reviews, 40(5), 1732–1763. (Referencing benchmark K_D values from Keap1-Nrf2 PPI inhibitor studies) View Source
